molecular formula C6H6Cl2F2N2 B2862187 (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride CAS No. 1461708-54-2

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride

Cat. No.: B2862187
CAS No.: 1461708-54-2
M. Wt: 215.02
InChI Key: JIBUAOXKYCKFEL-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Cl2F2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Scientific Research Applications

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is widely used in scientific research, including:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H3ClF2NH2+N2H4H2OC6H3ClF2NHNH2HCl+H2O\text{C}_6\text{H}_3\text{ClF}_2\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{ClF}_2\text{NHNH}_2 \cdot \text{HCl} + \text{H}_2\text{O} C6​H3​ClF2​NH2​+N2​H4​⋅H2​O→C6​H3​ClF2​NHNH2​⋅HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylhydrazine hydrochloride
  • 2,6-Dichlorophenylhydrazine hydrochloride

Comparison

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and stability compared to similar compounds. The combination of these halogens provides distinct chemical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBUAOXKYCKFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-54-2
Record name (4-chloro-2,6-difluorophenyl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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